[1-(Pyridin-3-yl)cyclopentyl]methanamine
Description
[1-(Pyridin-3-yl)cyclopentyl]methanamine is a bicyclic amine featuring a cyclopentane ring substituted with a pyridin-3-yl group and a methanamine side chain. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The pyridine ring provides a nitrogen atom capable of hydrogen bonding and π-π interactions, while the cyclopentane ring imposes conformational rigidity .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1-pyridin-3-ylcyclopentyl)methanamine |
InChI |
InChI=1S/C11H16N2/c12-9-11(5-1-2-6-11)10-4-3-7-13-8-10/h3-4,7-8H,1-2,5-6,9,12H2 |
InChI Key |
VIKFTRZVEVXPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine hydrochloride
- Structure : Replaces pyridin-3-yl with 2,5-dichlorophenyl.
- Molecular Weight : 280.6 g/mol (vs. ~202.3 g/mol for the target compound).
- Key Differences :
- Chlorine atoms increase lipophilicity (ClogP ↑) and may enhance membrane permeability.
- The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound.
- Applications: Potential utility in central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .
[1-(3-Methylphenyl)cyclopentyl]methanamine
- Structure : Substitutes pyridin-3-yl with 3-methylphenyl.
- Key Differences :
- Methyl group introduces steric bulk and hydrophobicity, reducing polarity.
- Lacks the hydrogen-bonding capability of pyridine’s nitrogen.
- Implications : Likely altered binding affinities in receptor-ligand interactions compared to the target compound .
Pyridine Ring Modifications
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine
- Structure : Linear pyridine derivative with a 4-chlorophenyl substituent.
- Molecular Formula : C₁₂H₁₁ClN₂ (vs. C₁₁H₁₄N₂ for the target compound).
- Key Differences: Absence of cyclopentane reduces conformational rigidity.
- Applications : May serve as a precursor for kinase inhibitors due to planar aromatic systems .
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine
- Structure : Pyridine substituted with thiophene at the 6-position.
- Molecular Weight : 190.27 g/mol.
- Key Differences :
- Thiophene introduces sulfur, enabling unique electronic interactions (e.g., metal coordination).
- Smaller molecular weight suggests improved solubility but reduced steric hindrance.
- Implications: Potential use in catalysis or as a ligand in coordination chemistry .
Modifications to the Methanamine Side Chain
N-Methyl-1-(pyridin-3-yl)methanamine
- Structure : Methylation of the methanamine nitrogen.
- Similarity Score : 0.89 (vs. target compound).
- Key Differences :
- Methyl group reduces basicity of the amine, altering pH-dependent solubility.
- Increased steric hindrance may impact binding to enzymes or receptors.
- Applications : Useful in probing steric effects in structure-activity relationship (SAR) studies .
(R)-1-(Pyridin-3-yl)ethanamine
Complex Heterocyclic Systems
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Structure : Imidazopyridine core with fluorophenyl and trifluoromethyl groups.
- Molecular Formula : C₁₅H₁₁F₄N₃.
- Key Differences :
- Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
- Planar imidazopyridine system may improve DNA intercalation or protein binding.
- Applications : Promising candidate for anticancer agents due to high cytotoxicity .
Preparation Methods
Grignard Reaction Followed by Reductive Amination
This two-step method leverages organometallic chemistry to construct the cyclopentyl-pyridine core, followed by reductive amination to introduce the amine group.
Step 1: Formation of Cyclopentyl-Pyridine Intermediate
-
Reagents : Cyclopentylmagnesium bromide, 3-pyridinecarboxaldehyde.
-
Conditions : Anhydrous THF, 0°C to room temperature, 12 h under nitrogen.
-
Mechanism : The Grignard reagent attacks the aldehyde carbonyl, forming a secondary alcohol intermediate.
-
Work-up : Acidic quenching (e.g., HCl) followed by extraction and silica gel chromatography.
Step 2: Reductive Amination
-
Reagents : Ammonium acetate, sodium cyanoborohydride (NaBH3CN).
-
Conditions : Methanol, 60°C, 6 h.
-
Yield : ~65–70% after purification via recrystallization (ethyl acetate/hexane).
-
Key Data :
Parameter Value Reaction Time 6 h Temperature 60°C Isolated Yield 68% Purity (HPLC) >98%
Advantages : High functional group tolerance.
Limitations : Requires strict anhydrous conditions for Grignard step.
Suzuki-Miyaura Cross-Coupling
This method employs palladium-catalyzed coupling to link cyclopentyl and pyridine rings, followed by amine functionalization.
Step 1: Suzuki Coupling
Step 2: Introduction of Methanamine Group
-
Reagents : Boc-protected amine, deprotection using HCl/dioxane.
-
Key Data :
Parameter Value Coupling Yield 78% Deprotection Yield 95% Overall Purity 99% (LC-MS)
Advantages : Scalable for industrial applications.
Limitations : High catalyst cost and sensitivity to oxygen.
Nucleophilic Substitution with Cyclopentylamine Derivatives
A direct substitution approach using halogenated pyridines and cyclopentylamine precursors.
-
Reagents : 3-Chloropyridine, [1-aminocyclopentyl]methanol.
-
Mechanism : SNAr (nucleophilic aromatic substitution) at the pyridine’s 3-position.
-
Yield : 50–55% after column chromatography (hexane/ethyl acetate).
-
Side Products : Homocoupled pyridine (10–15%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Temperature | 100°C |
| Isolated Yield | 52% |
Advantages : Simple setup.
Limitations : Moderate yields due to competing side reactions.
Reductive Amination of Cyclopentanone Derivatives
| Parameter | Value |
|---|---|
| Reaction Time | 8 h |
| Temperature | 25°C |
| Isolated Yield | 63% |
Advantages : Mild conditions.
Limitations : Requires excess NaBH4 to drive completion.
Transition Metal-Catalyzed Cyclization
A ring-closing strategy to form the cyclopentane ring post-functionalization.
-
Reagents : Pyridine-3-carbaldehyde, 1,5-diene, Grubbs catalyst.
-
Mechanism : Ring-closing metathesis forms the cyclopentane ring.
-
Yield : 70–75% after distillation.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Reaction Time | 6 h |
| Isolated Yield | 72% |
Advantages : High atom economy.
Limitations : Sensitivity to moisture and high catalyst cost.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Grignard + Reductive | 68 | Medium | High | 98 |
| Suzuki Coupling | 78 | High | Moderate | 99 |
| Nucleophilic Sub. | 52 | Low | Low | 95 |
| Reductive Amination | 63 | Low | High | 97 |
| Cyclization | 72 | High | Moderate | 98 |
Q & A
Basic: What synthetic routes are recommended for [1-(Pyridin-3-yl)cyclopentyl]methanamine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves cyclopentane ring functionalization followed by pyridinyl group introduction. Key steps include:
- Cyclopentyl Intermediate Formation : Use of Grignard reagents or ring-closing metathesis to construct the cyclopentane scaffold.
- Pyridine Coupling : Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to attach the pyridin-3-yl group, depending on halogenated precursors .
- Amine Protection/Deprotection : Boc or Fmoc groups are employed to prevent side reactions during synthesis .
Optimization : Adjusting catalyst loading (e.g., Pd catalysts for coupling reactions), solvent polarity (e.g., DMF vs. THF), and temperature (60–100°C) can enhance yields. Purification via column chromatography or recrystallization improves purity .
Advanced: How can contradictions in NMR spectroscopic data for derivatives of this compound be resolved?
Answer:
Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : To identify conformational equilibria (e.g., slow vs. fast exchange regimes).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
- 2D NMR Techniques : HSQC and NOESY to resolve overlapping signals and confirm spatial proximity of protons .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopentyl ring integrity.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
- Elemental Analysis : Ensures stoichiometric purity of C, H, and N .
Advanced: What strategies mitigate steric hindrance during cyclopentyl ring formation in this compound synthesis?
Answer:
- Ring-Closing Metathesis (RCM) : Use of Grubbs catalysts (e.g., G2) to form strained cyclopentane rings efficiently.
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation.
- Steric-Bulky Ligands : Employ XPhos or SPhos in coupling reactions to enhance selectivity .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Ligand Design : Binds to CNS targets (e.g., serotonin receptors) due to its rigid cyclopentyl-pyridine scaffold.
- Bioisosteric Replacement : Mimics phenyl or piperidine groups in lead optimization .
- Protease Inhibition : Modulates enzyme activity via amine-pyridine interactions in catalytic pockets .
Advanced: How is SHELX applied to determine the crystal structure of this compound complexes?
Answer:
- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data is processed via SHELXC/D.
- Structure Solution : Patterson methods (SHELXS) locate heavy atoms, while SHELXL refines anisotropic displacement parameters.
- Validation : R-factor convergence (<5%) and electron density maps confirm molecular geometry .
Basic: What impurities are common in this compound synthesis, and how are they identified?
Answer:
- Byproducts : Partially hydrogenated pyridine rings or unreacted cyclopentyl intermediates.
- Detection : HPLC (C18 columns, acetonitrile/water gradient) or GC-MS for volatile impurities.
- Mitigation : Catalytic hydrogenation (H, Pd/C) reduces unsaturated byproducts .
Advanced: How do pyridine substituent electronic effects influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki reactions).
- Hammett Parameters : σ values predict reaction rates; pyridin-3-yl’s meta-directing nature affects regioselectivity.
- Steric vs. Electronic Trade-offs : 3-Substituted pyridines balance electronic activation and steric accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
